5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or through the use of trifluoromethylating agents such as trifluoromethyl iodide.
Addition of the Allylsulfanyl Group
The allylsulfanyl group is added via nucleophilic substitution, utilizing allyl sulfide in the presence of a base.
Industrial Production Methods
Scaling up to industrial production may involve optimizing reaction conditions for maximum yield and purity, utilizing continuous flow reactors, and ensuring cost-effective and environmentally friendly processes. Catalysts and reagents would be selected for their scalability and availability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multiple steps:
Formation of the Oxadiazole Ring
Starting from a hydrazide derivative, the oxadiazole ring is formed via cyclization using dehydrating agents such as phosphorus oxychloride.
Thieno[2,3-c]pyrazole Formation
This involves the condensation of a thiophene derivative with a suitable pyrazole precursor under specific conditions, often involving acid or base catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions, although such reactions might be less common.
Substitution: : The trifluoromethyl group and oxadiazole ring can participate in various substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: : Halogenating agents like chlorine or bromine, or nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced oxadiazole or thienopyrazole derivatives.
Substitution: : Various substituted oxadiazoles or thienopyrazole products, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology
Biological studies may focus on its potential as a pharmacophore for designing new drugs or as a probe in biochemical assays due to its unique structural features.
Medicine
Industry
In industry, particularly in materials science, it could be explored for its electronic properties due to the presence of the trifluoromethyl and thienopyrazole groups, which might exhibit interesting electrochemical characteristics.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action would likely involve interaction with specific molecular targets, such as enzymes or receptors, due to its unique structure. For instance, the oxadiazole ring might interact with enzyme active sites, while the trifluoromethyl group could influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-(Allylsulfanyl)-1,3,4-oxadiazole derivatives: : Share the oxadiazole and allylsulfanyl features but lack the thienopyrazole and trifluoromethyl groups.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives: : Have the pyrazole and trifluoromethyl groups but lack the oxadiazole and thienopyrazole components.
Uniqueness
The uniqueness of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole lies in its combination of these diverse structural elements, which confer a wide range of chemical reactivity and potential applications that are not easily replicated by simpler molecules. This combination is rare and offers distinct advantages in various fields of research and industry.
Conclusion
The compound This compound is an intriguing molecule with a rich array of functional groups that lend themselves to various chemical reactions and potential applications in scientific research, medicine, and industry. Its synthesis and unique properties make it a valuable candidate for further study and development.
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4OS2/c1-3-4-21-11-17-16-9(20-11)7-5-6-8(12(13,14)15)18-19(2)10(6)22-7/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECFZPXKQIECLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC=C)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.